
2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The specific structure of this compound makes it an interesting subject for research in synthetic organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or ethyl group.
Reduction: Primary amines derived from the nitrile group.
Substitution: Substituted derivatives at the methanesulfonyl group.
科学的研究の応用
2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
2-(4-Methylpiperidin-2-yl)-2-methanesulfonylacetonitrile: Similar structure with a methyl group instead of an ethyl group.
2-(4-Propylpiperidin-2-yl)-2-methanesulfonylacetonitrile: Similar structure with a propyl group instead of an ethyl group.
2-(4-Isopropylpiperidin-2-yl)-2-methanesulfonylacetonitrile: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may confer distinct steric and electronic properties, affecting its interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C10H18N2O2S |
|---|---|
分子量 |
230.33 g/mol |
IUPAC名 |
2-(4-ethylpiperidin-2-yl)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C10H18N2O2S/c1-3-8-4-5-12-9(6-8)10(7-11)15(2,13)14/h8-10,12H,3-6H2,1-2H3 |
InChIキー |
JXQYOHQFRWQDLF-UHFFFAOYSA-N |
正規SMILES |
CCC1CCNC(C1)C(C#N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


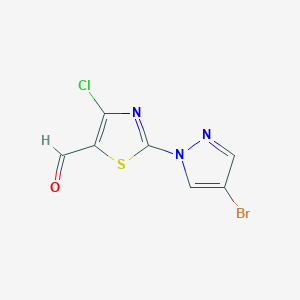
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B13313996.png)
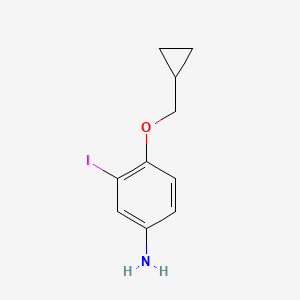
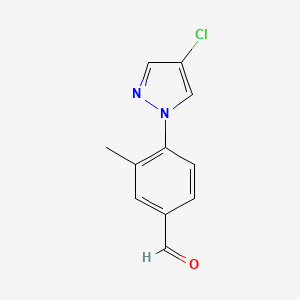
amine](/img/structure/B13314010.png)
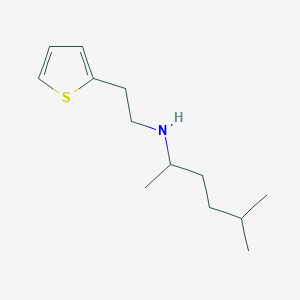
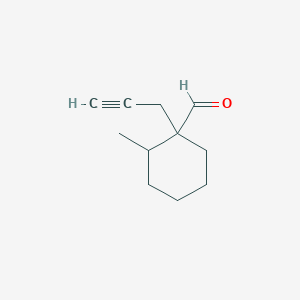

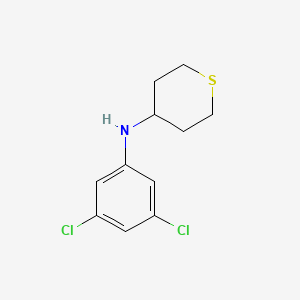
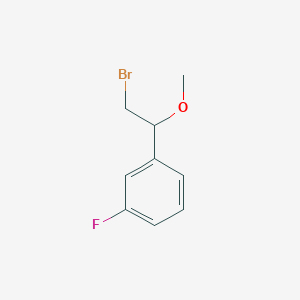
![2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13314049.png)
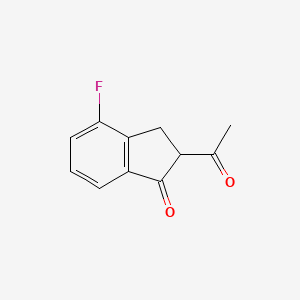

![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B13314083.png)
